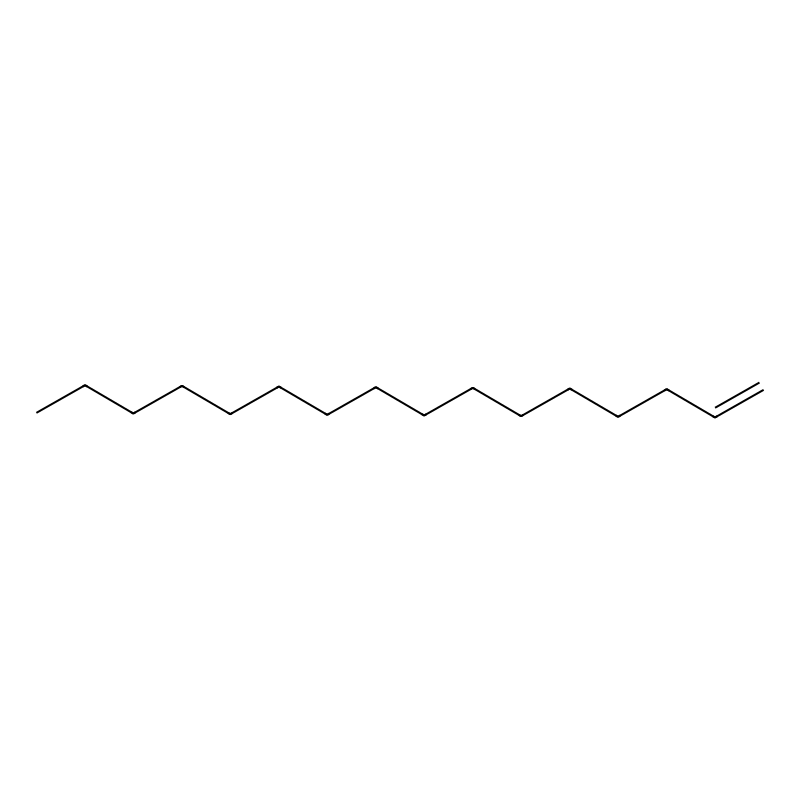

1-Hexadecene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBLE IN PETROLEUM AND COAL-TAR SOLVENTS

Synonyms

Canonical SMILES

1-Hexadecene, also known as 1-cetene, is a long-chain hydrocarbon classified as an alpha-olefin. Its molecular formula is , indicating it consists of sixteen carbon atoms and thirty-two hydrogen atoms, with a double bond located between the first and second carbon atoms. This compound is a clear, colorless liquid at room temperature and has a boiling point of approximately 285°C (545°F) and a melting point of around 4°C (39°F) .

1-Hexadecene is notable for its high reactivity, particularly in the presence of air, which can lead to oxidation and the formation of impurities. Therefore, it is typically stored in inert atmospheres to prevent such reactions .

- Hydrogenation: The addition of hydrogen across the double bond can convert 1-hexadecene into hexadecane.

- Polymerization: It can undergo polymerization to form polyethylene or other oligomers.

- Hydrosilylation: This reaction involves the addition of silanes to the double bond, producing organosilicon compounds .

These reactions are significant in industrial applications, particularly in the production of polymers and surfactants.

1-Hexadecene can be synthesized through several methods:

- Cracking: Thermal or catalytic cracking of long-chain hydrocarbons can yield 1-hexadecene.

- Olefin Metathesis: This method involves exchanging alkyl groups between olefins to produce 1-hexadecene from other alkenes.

- Dehydrogenation: The conversion of hexadecane into 1-hexadecene through dehydrogenation processes is another viable synthesis route .

These methods are utilized in industrial settings to produce 1-hexadecene for various applications.

1-Hexadecene has a wide range of applications, including:

- Surfactants: Used as a surfactant in lubricating fluids and drilling fluids within the petroleum industry.

- Coatings: Employed in formulations for industrial and consumer coatings due to its hydrophobic properties.

- Chemical Intermediates: Serves as an intermediate in the synthesis of various chemical products, including polymers and other functionalized compounds .

The versatility of 1-hexadecene makes it valuable across multiple sectors.

Research on interaction studies involving 1-hexadecene often focuses on its behavior when applied to surfaces. For instance, studies have shown that it can enhance hydrophobicity when used in surface engineering applications . Additionally, its interactions with silanes during hydrosilylation processes have been investigated for improving material properties in various applications .

Several compounds share structural similarities with 1-hexadecene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hexadecene | C₁₆H₃₄ | Isomer with double bond at the second carbon |

| 1-Octadecene | C₁₈H₃₆ | Longer chain alkene with similar reactivity |

| 1-Tetradecene | C₁₄H₂₈ | Shorter chain alkene; used similarly in applications |

| 2-Ethyl-1-tetradecene | C₁₆H₃₄ | Branched structure affecting physical properties |

The uniqueness of 1-hexadecene lies in its specific chain length and position of the double bond, which influence its reactivity and application potential compared to these similar compounds. Its role as a surfactant and intermediate further distinguishes it within this group .

Physical Description

Color/Form

COLORLESS LIQUID

XLogP3

Boiling Point

284.4 °C @ 760 MM HG

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 102 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 99 of 102 companies with hazard statement code(s):;

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

629-73-2

68855-59-4

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Soap, cleaning compound, and toilet preparation manufacturing

Hexadecene: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

1-Hexadecene: ACTIVE

Alkenes, C14-18 .alpha.-: ACTIVE

Dates

Contact allergy to polyvinylpyrrolidone/hexadecene copolymer previously reported

A C De GrootPMID: 8955492 DOI:

Abstract

Rapid detection of radiation-induced hydrocarbons in cooked ham

C Barba, G Santa-María, M Herraiz, M M CalvoPMID: 22100714 DOI: 10.1016/j.meatsci.2011.10.016

Abstract

Solid phase microextraction (SPME) coupled with either gas chromatography-ionization flame detector (CG-FID) or multidimensional gas chromatography-mass spectrometry (MDGC-MS) was evaluated for its ability to detect volatile hydrocarbons produced during the irradiation of cooked ham. The chromatogram of an irradiated sample obtained using GC-FID showed a complex pattern of peaks, with several co-eluting peaks superimposed, indicating that the method was unlikely to resolve adequately the volatile hydrocarbons formed during irradiation. Using SPME-MDGC-MS 1-tetradecene (C(1-14:1)), n-pentadecane (C(15:0)), 1-hexadecene (C(1-16:1)), n-heptadecane (C(17:0)) and 8-heptadecene (C(8-17:1)) were detected in cooked ham irradiated at 0.5, 2, 4 and 8kGy. This method allows the detection of most n-alkanes and n-alkenes produced during the irradiation of the majority of fatty acids in cooked ham, namely oleic acid, stearic acid and palmitic acid. SPME is rapid and inexpensive and does not require organic solvents. The proposed SPME-MDGC-MS method allows the determination of radiolytic markers in cooked ham in less than 115min.A glove with exceptional protective features minimizes the risks of working with hazardous chemicals

M Tobler, A U FreiburghausPMID: 1395590 DOI: 10.1111/j.1600-0536.1992.tb00122.x